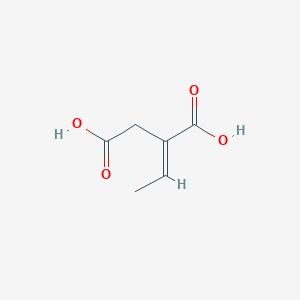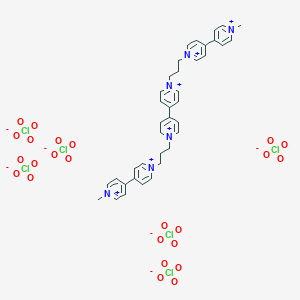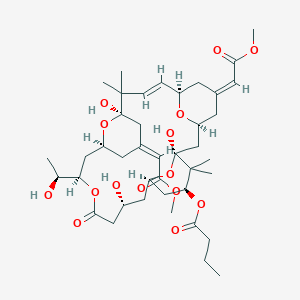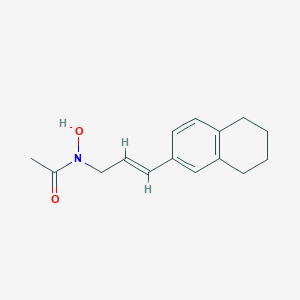
RIBOFLAVINE, 4a,5-DIHYDRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Riboflavine, 4a,5-dihydro- also known as riboflavin or vitamin B2, is an essential nutrient required for various metabolic processes in the human body. It is a water-soluble vitamin and is involved in the production of energy from food, cellular growth, and development. Riboflavin is found naturally in many foods, including dairy products, meat, green leafy vegetables, and whole grains.
Wissenschaftliche Forschungsanwendungen
Enzymatic Properties and Reactions
The chemical and enzymatic properties of riboflavin analogs, including riboflavin 4a,5-dihydro, reveal their broad utility in biochemical reactions. Riboflavin and its analogs are known to be catalytic oxidants, interacting effectively with various enzymes. One study details how these compounds, with varied redox potentials, engage in reactions such as the oxidation of dihydro-5-deazaflavins and bind effectively to specific proteins like egg white binding apoprotein (Walsh et al., 1978).
Microbial Riboflavin Production
Riboflavin is a key micronutrient, and its microbial production through fermentation processes is a significant area of research. Microorganisms like Ashbya gossypii, Bacillus subtilis, and Candida spp. are known for their ability to produce riboflavin. Genetic and metabolic engineering techniques are employed to optimize these biosynthetic pathways, thereby enhancing riboflavin yield (Averianova et al., 2020).
Optically Active Riboflavin Polymers
A study on riboflavin polymers highlights their potential in asymmetric catalysis and their unique vapochromic behavior. These polymers, derived from riboflavin, exhibit structural changes under certain conditions, leading to visible color shifts and significant spectral changes. This property makes them valuable in various chemical and material science applications (Iida et al., 2012).
Engineering for Enhanced Riboflavin Production
The metabolic engineering of Bacillus subtilis to increase riboflavin production focuses on alleviating oxygen limitations, a critical factor in microbial synthesis. By modifying specific genes and optimizing fermentation conditions, researchers have significantly increased riboflavin yields, demonstrating the potential for more efficient industrial-scale production (You et al., 2021).
Nanotechnology Applications
Riboflavin's unique biological and physicochemical properties, like its photosensitizing and fluorescence capabilities, have made it a subject of interest in nanotechnology. Its application in creating functionalized nanoparticles, polymers, and biosensors underscores its versatility across various scientific fields (Beztsinna et al., 2016).
Biosynthesis and Transport Mechanisms
The genetic control of riboflavin biosynthesis and transport in microorganisms has been a critical area of research. Understanding these mechanisms is essential for creating robust biotechnological producers of riboflavin. This research focuses on the biochemical pathways and genetic regulation of riboflavin synthesis in various organisms (Abbas & Sibirny, 2011).
Eigenschaften
CAS-Nummer |
101652-10-2 |
|---|---|
Molekularformel |
C15H16N4O6 |
Molekulargewicht |
348.31 g/mol |
IUPAC-Name |
7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H22N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-14,18,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,13?,14-/m1/s1 |
InChI-Schlüssel |
ATANIONNQLTUND-CKYFFXLPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2C[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
Riboflavin reduced |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)

![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)









